2-methoxy-5-(2H-tetrazol-5-yl)aniline

Description

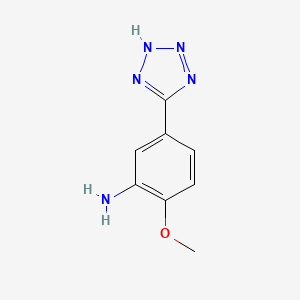

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-(2H-tetrazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-14-7-3-2-5(4-6(7)9)8-10-12-13-11-8/h2-4H,9H2,1H3,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSLJXRLAWOZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 5 2h Tetrazol 5 Yl Aniline and Analogues

General Synthetic Routes to 5-Substituted 2H-Tetrazoles

The synthesis of 5-substituted tetrazoles, a critical structural motif in medicinal and materials chemistry, is predominantly achieved through the cycloaddition of an azide (B81097) source with an organic nitrile. nih.govacs.org This method, while foundational, has evolved significantly to overcome challenges such as harsh reaction conditions, the use of toxic reagents like hydrazoic acid, and long reaction times. rsc.orgimist.ma Modern advancements have introduced a variety of catalysts that improve efficiency, yield, and safety.

[3+2] Cycloaddition Reactions of Nitriles and Azides

The [3+2] cycloaddition, also known as the Huisgen cycloaddition, is the most fundamental route for synthesizing the 5-substituted 1H-tetrazole ring. nih.govresearchgate.net The reaction involves the combination of a nitrile (a two-atom π system) and an azide, typically sodium azide (a three-atom π system), to form the five-membered tetrazole ring. nih.gov However, a significant activation energy barrier often necessitates the use of catalysts or high temperatures to promote the reaction. acs.org The activation of the nitrile substrate by a catalyst is a key factor in enhancing the rate of the azide-nitrile cycloaddition. organic-chemistry.org

To enhance the efficiency and applicability of the [3+2] cycloaddition, a diverse range of catalytic systems have been developed. These catalysts function by activating the nitrile group, thereby lowering the energy barrier for the cycloaddition. The choice of catalyst can influence reaction conditions, yields, and substrate scope.

Lewis acids are effective catalysts for the synthesis of tetrazoles from organic nitriles and azides. nih.gov Aluminum chloride (AlCl₃), for instance, has been demonstrated as a highly efficient Lewis acid for this transformation, offering advantages such as good yields, short reaction times, and a simple workup procedure. bohrium.comresearchgate.net The Lewis acid coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide ion. organic-chemistry.org While traditionally considered inactive in aqueous solutions, studies have shown that Lewis acids like AlCl₃ can be effective in water at a suitable pH, where the highly acidic aqua ions are the prevalent species. researchgate.net Polystyrene-bound AlCl₃ has also been developed as a heterogeneous catalyst for solvent-free synthesis, allowing for a simpler isolation of the tetrazole products. nih.govrsc.org

| Catalyst | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| AlCl₃ | Arylcyanamides | Sodium azide, DMF, 120 °C | Good yields | bohrium.com |

| Polystyrene/AlCl₃ | Benzonitrile | Trimethylsilyl (B98337) azide, Solvent-free, 160 °C, 6 h | Up to 79% | nih.gov |

| Zn(II) salts | Aromatic and Aliphatic Nitriles | Sodium azide, Water | Broad scope, good yields | organic-chemistry.org |

Transition metals have emerged as powerful catalysts for tetrazole synthesis, often operating under milder conditions than traditional methods. acs.org Copper(II) complexes, for example, have been successfully used to catalyze the [3+2] cycloaddition under homogeneous conditions. acs.org The development of nanocatalysts has further advanced this field. Copper catalysts immobilized on magnetic nanoparticles offer high efficiency and easy separation from the reaction medium using an external magnet. nanomaterchem.comresearchgate.net Similarly, palladium nanoparticles supported on materials like Fe₃O₄@L-lysine have been employed for the synthesis of 5-substituted-1H-tetrazoles in water, demonstrating high reusability. rsc.orgnih.gov Cobalt(II) complexes represent a newer class of catalysts for this reaction, showing excellent activity for the synthesis of 1H-tetrazoles under mild, homogeneous conditions. nih.govacs.org The mechanism often involves the initial coordination of the azide or nitrile to the metal center, facilitating the cycloaddition. nih.govacs.org

| Catalyst | Reaction Type | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Co(II) complex | [3+2] Cycloaddition | Methanol | First homogeneous cobalt catalyst, mild conditions | nih.govacs.org |

| Fe₃O₄@L-lysine-Pd(0) | [3+2] Cycloaddition | Water | Magnetic, reusable up to eight cycles | rsc.orgnih.gov |

| Fe₃O₄@SiO₂/Salen-Cu(II) | One-pot, three-component | Solvent-free | Magnetic, efficient for 1- and 5-substituted tetrazoles | nanomaterchem.com |

| Nano-CuO | [3+2] Cycloaddition | DMF (Microwave-assisted) | Recyclable, rapid synthesis, cost-effective | researchgate.net |

Heterogeneous catalysts offer significant advantages, including ease of separation, recyclability, and often milder reaction conditions, contributing to more sustainable chemical processes. rsc.org In tetrazole synthesis, various solid-supported catalysts have been developed. Stannous chloride (SnCl₂) loaded onto silica (B1680970) nanoparticles (SnCl₂–nano-SiO₂) has proven to be a highly efficient and recyclable heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles. rsc.orgresearchgate.netbohrium.comscilit.com This system is applicable to a wide range of aliphatic, aromatic, and heteroaromatic nitriles and demonstrates superior activity compared to its homogeneous counterpart, requiring lower catalyst loading and milder temperatures. rsc.orgbohrium.com Other heterogeneous systems include silica sulfuric acid and various metal complexes immobilized on silica or magnetic nanoparticles, which also provide high yields and can be reused multiple times without significant loss of activity. nih.govresearchgate.net

| Parameter | Homogeneous SnCl₂ | Heterogeneous SnCl₂–nano-SiO₂ | Reference |

|---|---|---|---|

| Optimal Catalyst Loading | 10 mmol% | 5 mmol% | rsc.org |

| Optimal Temperature | 120 °C | 100 °C | rsc.org |

| Optimal Time | 6 h | 4 h | rsc.org |

| Recyclability | No | Yes (up to 5 cycles) | rsc.orgbohrium.com |

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally friendly methods for tetrazole synthesis. dntb.gov.uaresearchgate.net The use of water as a solvent is highly desirable, and catalysts like zinc salts have been shown to effectively promote the reaction of nitriles and sodium azide in water. organic-chemistry.org Another innovative approach involves conducting the reaction in aqueous micelles, which act as nanoreactors. mdpi.com For example, the Ugi-azide four-component reaction for synthesizing 1,5-disubstituted tetrazoles has been successfully performed in water using tetradecyltrimethylammonium bromide (TTAB) as a surfactant to create a hydrophobic micellar environment. mdpi.com These methods reduce or eliminate the need for volatile and often toxic organic solvents, representing a sustainable alternative to conventional synthetic routes. researchgate.netrsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. lew.roijnrd.org This technology utilizes microwave irradiation to directly and efficiently heat the solvent and reactant molecules, which can significantly enhance reaction rates. researchgate.net

In the context of tetrazole synthesis, microwave irradiation has been successfully employed to facilitate the formation of the heterocyclic ring. For instance, a rapid and efficient one-pot synthesis of N-(1H-tetrazol-5-yl) derivatives of pyrazole-5-carboxamides has been developed under microwave conditions, demonstrating a significant reduction in reaction time compared to traditional heating. bohrium.com Another efficient method involves the reaction of 5-amino-1,2,3,4-tetrazole with aromatic aldehydes and cyanamide (B42294) in pyridine (B92270) under controlled microwave heating to produce N2-(tetrazol-5-yl)-triazine-diamine derivatives in high yields. bohrium.com

The general advantages of microwave-assisted synthesis are summarized below:

Rapid Reaction Times: Reactions that might take hours or days with conventional heating can often be completed in minutes. lew.roijnrd.org

Higher Yields: The fast and uniform heating can minimize the formation of side products, leading to improved yields of the desired compound. lew.ro

Energy Efficiency: Microwave synthesis is a more environmentally friendly or "green" chemistry approach due to its efficiency and reduced use of solvents. ijnrd.org

The table below presents examples of microwave-assisted synthesis for tetrazole-containing compounds, illustrating the typical reaction conditions and outcomes.

| Reactants | Product Type | Conditions | Time | Yield |

| 5-Amino-1,2,3,4-tetrazole, Aromatic Aldehydes, Cyanamide | N2-(Tetrazol-5-yl)-triazine-diamine Derivatives | Pyridine, Microwave, 120 °C | 12 min | High |

| Substituted Pyrazole Carboxylic Acid Chlorides, 5-Amino-1H-tetrazole | Tetrazolyl Pyrazole Amides | Microwave Irradiation (Optimal Power/Time) | < 1 hour | Good |

This interactive table summarizes findings from studies on microwave-assisted synthesis of tetrazole analogues. bohrium.com

While a specific protocol for the microwave-assisted synthesis of 2-methoxy-5-(2H-tetrazol-5-yl)aniline is not detailed in the literature, the principles and successful applications in analogous systems strongly suggest its feasibility. Such a synthesis would likely involve the reaction of a nitrile precursor (4-methoxy-3-aminobenzonitrile) with an azide source under microwave irradiation.

Multicomponent Reactions (MCRs) for Tetrazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govmdpi.com For the synthesis of tetrazole derivatives, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent. beilstein-journals.orgnih.gov

The Ugi-azide four-component reaction (UT-4CR) is a cornerstone for the synthesis of 1,5-disubstituted-1H-tetrazoles. mdpi.com This reaction brings together an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and an azide source—typically trimethylsilyl azide (TMSN3) as a safe in situ source of hydrazoic acid—to construct the tetrazole ring in a single step. rsc.org

The versatility of the Ugi reaction allows for the incorporation of diverse functional groups, making it an ideal strategy for synthesizing analogues of the target compound. nih.gov For example, using substituted anilines as the amine component directly introduces the aniline (B41778) moiety into the final product. rsc.org The reaction proceeds through the formation of an imine from the amine and carbonyl, which then reacts with the isocyanide and azide to form the tetrazole product. nih.gov Ultrasound irradiation has also been employed to accelerate the Ugi-azide MCR under solvent-free conditions. mdpi.com

| Amine Component | Carbonyl Component | Isocyanide Component | Azide Source | Product Type |

| Aniline | Heptaldehyde | tert-Butyl Isocyanide | TMSN3 | N-(1-(1-(tert-butyl)-1H-tetrazol-5-yl)...) |

| Cyclohexylamine | Heptaldehyde | tert-Butyl Isocyanide | TMSN3 | N-(1-(1-(tert-butyl)-1H-tetrazol-5-yl)...) |

| Substituted Anilines | 2,2-Dimethoxy... | Various Isocyanides | TMSN3 | Substituted Tetrazole Indole Precursors |

This table illustrates the scope of the Ugi-azide reaction in synthesizing diverse tetrazole derivatives. mdpi.com

The Passerini-type three-component reaction (PT-3CR) is another efficient MCR for tetrazole synthesis, typically involving an aldehyde or ketone, an isocyanide, and an azide source. nih.govresearchgate.net The use of TMSN3 as a safer substitute for highly toxic and explosive hydrazoic acid (HN3) or its salts has made this reaction more practical and widely adopted. nih.gov

The PT-3CR is particularly useful for synthesizing α-hydroxyalkyl tetrazoles. nih.gov Recent advancements have shown that the reaction can be accelerated using sonication, often providing quantitative yields without the need for a catalyst. nih.gov While the classic Passerini reaction does not directly incorporate an amine, it is a powerful tool for creating tetrazole building blocks that can be further functionalized. beilstein-journals.orgbeilstein-archives.org For instance, a tetrazole aldehyde synthesized via a Passerini reaction can subsequently be used in other reactions (like a reductive amination) to introduce an aniline moiety. beilstein-journals.org

| Carbonyl Component | Isocyanide Component | Azide Source | Conditions | Product Type |

| Aldehyde/Ketone | Various Isocyanides | TMSN3 | Methanol:Water, Sonication | 5-(1-Hydroxyalkyl)tetrazoles |

| Paraformaldehyde | Benzyl Isocyanide | TMSN3 | Toluene:Water, Microwave, 100 °C | 1-Benzyl-1H-tetrazole-5-carbaldehyde |

This table provides examples of Passerini-type reactions for the synthesis of tetrazole building blocks. nih.govresearchgate.net

Strategies for Introducing the Methoxy (B1213986) Substituent

The introduction of the methoxy group onto the aromatic ring in the synthesis of this compound is most commonly and efficiently achieved by using a pre-functionalized starting material. The most direct strategy involves beginning the synthesis with a commercially available or readily prepared methoxy-substituted aniline, such as a derivative of anisidine.

This "starting material" approach is highly favored in multicomponent reaction strategies where complexity is built around existing scaffolds. For example, in a potential Ugi-azide synthesis of the target compound, 2-methoxy-5-cyanoaniline or a related aldehyde/ketone derivative would serve as a key reactant. The methoxy group is generally robust and stable under the mild conditions typical of many MCRs, ensuring it remains intact throughout the synthetic sequence.

Alternative, though less direct, late-stage functionalization methods could include:

Nucleophilic Aromatic Substitution (SNAr): If a suitable precursor with a good leaving group (e.g., a fluoro or nitro group) ortho to the amine and meta to the tetrazole were available, it could potentially be displaced by a methoxide (B1231860) source. However, the electronic requirements for SNAr on an aniline ring can be challenging.

Given the efficiency and modularity of MCRs, employing a methoxy-substituted aniline as a primary building block remains the most logical and widely practiced strategy. bohrium.comrsc.orgrsc.org

Strategies for Introducing the Aniline Moiety

Similar to the methoxy group, the aniline moiety is typically incorporated into the final structure by utilizing an aniline derivative as a primary component in the synthetic scheme. This is particularly true for multicomponent reactions that are designed to accommodate an amine reactant.

Direct Incorporation via MCR: The Ugi-azide reaction is an exemplary case where a substituted aniline is used directly as the amine component. rsc.org To synthesize the target molecule, one would employ a bifunctional aniline such as 3-amino-4-methoxybenzonitrile (which contains the nitrile precursor to the tetrazole) or 3-amino-4-methoxybenzaldehyde . The aniline's amino group participates in the initial imine formation, seamlessly integrating the entire substituted aromatic ring into the final tetrazole product. nih.gov

Late-Stage Reduction of a Nitro Group: An alternative and very common strategy in aromatic chemistry is to introduce the amino group at a later stage of the synthesis by reducing a nitro group. This approach involves synthesizing a nitro-aromatic tetrazole intermediate, such as 2-methoxy-5-(2H-tetrazol-5-yl)nitrobenzene . The nitro group can then be reduced to the target aniline using a variety of standard reducing agents. Common methods include:

Catalytic hydrogenation (e.g., H2 gas with a Palladium, Platinum, or Nickel catalyst).

Metal-acid systems (e.g., SnCl2/HCl, Fe/HCl, or Zn/CH3COOH).

This two-step approach (nitration followed by reduction) is a classic and reliable method for aniline synthesis and can be advantageous if the required nitro-aromatic starting materials are more accessible or if the free amino group is incompatible with earlier reaction steps.

Purification and Isolation Techniques for Complex Tetrazole Derivatives

The purification and isolation of complex, nitrogen-rich heterocyclic compounds like tetrazole derivatives require systematic and often multi-step procedures to achieve high purity. rsc.orgnih.gov The presence of multiple nitrogen atoms can influence the polarity, solubility, and crystalline nature of these molecules, necessitating a tailored approach to their purification. numberanalytics.com

A typical purification workflow involves the following stages:

Initial Work-up: After the reaction is complete, a standard aqueous work-up is usually performed. This may involve quenching the reaction with water or a specific aqueous solution, followed by extraction of the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are then combined, washed (e.g., with brine), dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), and concentrated under reduced pressure.

Chromatography: Column chromatography is the most common technique for purifying complex organic molecules. numberanalytics.com

Stationary Phase: Silica gel is the most frequently used stationary phase for tetrazole derivatives.

Mobile Phase (Eluent): A solvent system of appropriate polarity is chosen to separate the desired product from unreacted starting materials and by-products. This is often a mixture of a non-polar solvent (like n-hexane) and a more polar solvent (like ethyl acetate). The optimal ratio is determined beforehand using Thin-Layer Chromatography (TLC).

Crystallization/Recrystallization: Crystallization is a powerful technique for obtaining highly pure solid compounds. numberanalytics.com The crude product, often after chromatographic purification, is dissolved in a minimal amount of a hot solvent or solvent mixture in which it has high solubility at elevated temperatures but low solubility at room temperature or below. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution (mother liquor). The resulting crystals are then collected by filtration. google.com In some cases where simple filtration is insufficient, more advanced crystallization protocols may need to be designed to significantly reduce impurity levels.

Characterization: The identity and purity of the final isolated compound are confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), mass spectrometry (MS), and sometimes high-resolution mass spectrometry (HRMS) for precise mass determination.

This combination of extraction, chromatography, and crystallization is a robust methodology for the successful isolation of complex tetrazole derivatives. numberanalytics.com

Chemical Reactivity and Derivatization of 2 Methoxy 5 2h Tetrazol 5 Yl Aniline

Reactivity of the Tetrazole Ring

The tetrazole ring is a unique heterocyclic moiety characterized by its high nitrogen content, which influences its stability and reactivity. numberanalytics.com Its chemistry is marked by a susceptibility to cycloaddition, ring-opening, and decomposition reactions, often triggered by thermal or chemical activation.

[3+2] Cycloaddition Reactions of the Tetrazole Moiety

While the [3+2] cycloaddition of nitriles and azides is a primary method for synthesizing 5-substituted tetrazoles, the tetrazole ring itself can participate in related reactions, primarily through fragmentation. nih.govnih.gov C,N-substituted tetrazoles can undergo controlled thermal or photochemical decomposition to generate highly reactive nitrile imines. researchgate.netwikipedia.org These nitrile imines are potent 1,3-dipoles that readily engage in [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes, to form new five-membered heterocyclic rings. This two-step process, involving fragmentation followed by cycloaddition, represents a significant reactive pathway for the tetrazole moiety. researchgate.net

General Pathway:

Fragmentation: The 2,5-disubstituted tetrazole ring cleaves upon heating, releasing molecular nitrogen (N₂).

Formation of Nitrile Imine: This fragmentation yields a transient nitrile imine intermediate.

Cycloaddition: The nitrile imine is intercepted by a dipolarophile in a [3+2] cycloaddition to form a pyrazoline, pyrazole, or other heterocyclic product.

Ring-Opening and Rearrangement Pathways

Under specific conditions, the tetrazole ring can undergo ring-opening to form various nitrogen-containing compounds. numberanalytics.com The stability of the tetrazole ring can be influenced by substituents; strongly electron-withdrawing groups may favor a tautomeric equilibrium with an open-chain azidoimine form. wikipedia.org This equilibrium can be a gateway to further rearrangements and reactions. Such ring-chain tautomerism is a key feature of tetrazole chemistry, providing pathways to alternative chemical structures.

Additionally, tetrazoles can rearrange into other isomeric heterocyclic systems. For instance, gas-phase reactions have demonstrated the conversion of 5-substituted tetrazoles into 2,5-disubstituted-1,3,4-oxadiazoles, proceeding through an N-acylated intermediate. nih.gov

Acylating Ring-Opening Reactions

A well-established reaction of 5-substituted tetrazoles is the Huisgen reaction, an acylating ring-opening process that converts tetrazoles into 1,3,4-oxadiazoles. nih.govacs.org This transformation typically involves reacting the tetrazole with an acid chloride in the presence of a base like pyridine (B92270).

The proposed mechanism involves the following steps:

N-Acylation: The tetrazole is first acylated at one of the ring nitrogen atoms.

Ring Cleavage: The resulting N-acylated tetrazole is unstable and undergoes ring cleavage, eliminating a molecule of nitrogen gas.

Cyclization: The intermediate then cyclizes to form the stable 1,3,4-oxadiazole (B1194373) ring.

This reaction provides a valuable synthetic route from tetrazoles to oxadiazoles, which are also important scaffolds in medicinal chemistry. nih.gov

Thermal Decomposition Pathways and Products

The thermal decomposition of tetrazoles is a complex process that can proceed through different pathways depending on the substitution pattern and conditions. acs.org Rapid decomposition serves as a source of chemical energy and gaseous products, primarily molecular nitrogen. researchgate.netresearchgate.net Theoretical studies have shown that tautomeric equilibria play a crucial role in the mechanism of thermolysis. acs.org The two primary fragmentation pathways involve the formation of either molecular nitrogen or azides. acs.org

| Decomposition Pathway | Intermediate | Final Products | Conditions |

| Nitrogen Extrusion | Nitrene | Varies depending on substituent and reaction environment (e.g., insertion products, aziridines) | High temperatures |

| Ring Fission | Nitrile Imine | Cycloaddition products (with trapping agents), dimers | High temperatures |

| N₂ Elimination | N-heterocyclic carbene | Interconversion between tautomers, further decomposition | High temperatures |

These pathways highlight the high-energy nature of the tetrazole ring, a property that has led to its use in energetic materials. nih.govenergetic-materials.org.cn

Reactivity of the Aniline (B41778) Functionality

The aniline portion of 2-methoxy-5-(2H-tetrazol-5-yl)aniline consists of a benzene (B151609) ring substituted with a powerful activating amino group (-NH₂) and a strongly activating methoxy (B1213986) group (-OCH₃). This makes the aromatic ring highly susceptible to electrophilic attack. wikipedia.org

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of benzene and its derivatives. wikipedia.org The rate and regioselectivity of the reaction are governed by the electronic properties of the substituents already present on the ring. lkouniv.ac.in

In the case of this compound, the ring is polysubstituted:

Amino group (-NH₂): A very strong activating group that directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in

Methoxy group (-OCH₃): A strong activating group, also directing ortho and para. libretexts.org

Tetrazol-5-yl group: Generally considered an electron-withdrawing and deactivating group, which would direct meta to itself.

| Position | Substituent | Directing Influence of -NH₂ (at C1) | Directing Influence of -OCH₃ (at C2) | Directing Influence of Tetrazole (at C5) | Overall Activation/Deactivation | Probable Substitution Site |

| C1 | -NH₂ | - | Ortho | - | - | - |

| C2 | -OCH₃ | Ortho (Blocked) | - | - | - | - |

| C3 | H | Para | Ortho | Meta | Activated | Secondary |

| C4 | H | Meta | Para | Ortho | Activated | Unlikely |

| C5 | Tetrazole | - | Meta | - | - | - |

| C6 | H | Para | Meta | Ortho | Highly Activated | Primary |

The amino group at C1 is the strongest activator, strongly directing substitution to its para position (C6). The methoxy group at C2 directs to its ortho (C3) and para (C4) positions. The powerful activating effect of the amino group, combined with the methoxy group, makes the ring significantly electron-rich. The position C6 is activated by both the para-directing amino group and the ortho-directing (relative to the tetrazole) effect. The C3 position is activated by the ortho-directing methoxy group. Given that the amino group's activating effect is superior, electrophilic substitution is expected to occur predominantly at the C6 position, which is para to the amino group and ortho to the tetrazole group. Substitution at the C3 position, ortho to the methoxy group, would be a likely minor product.

Nucleophilic Reactivity of the Amine Nitrogen

The lone pair on the nitrogen atom can be delocalized into the aromatic ring, a characteristic feature of anilines that reduces their basicity compared to aliphatic amines. chemistrysteps.com The presence of the electron-withdrawing tetrazole will further decrease the availability of this lone pair for protonation or reaction with electrophiles. doubtnut.com

Table 1: Predicted Effects of Substituents on the Basicity of the Aniline Moiety

| Substituent | Position | Electronic Effect | Predicted Impact on Basicity |

| Methoxy (-OCH3) | ortho | Electron-donating | Increase |

| Tetrazole (-CN4H) | meta | Electron-withdrawing | Decrease |

Despite the electron-withdrawing effect of the tetrazole, the amine nitrogen retains sufficient nucleophilicity to participate in a variety of reactions, including alkylation and acylation.

Acylation and Other Derivatization Reactions of the Amine

The primary amine of this compound readily undergoes acylation with reagents such as acid chlorides and anhydrides to form the corresponding amides. This reaction, often referred to as acetylation when acetic anhydride (B1165640) is used, is a common method for protecting the amino group. pearson.comlibretexts.org The resulting acetamide (B32628) is a more stable, crystalline solid, which can aid in purification. libretexts.org

The acylation reduces the activating effect of the amino group, preventing polysubstitution in subsequent electrophilic aromatic substitution reactions and moderating its reactivity towards oxidizing agents. pearson.comlibretexts.org The amide can be readily hydrolyzed back to the amine under acidic or basic conditions.

Other derivatization reactions at the amine nitrogen include the formation of sulfonamides upon reaction with sulfonyl chlorides, and the formation of Schiff bases (imines) through condensation with aldehydes or ketones. Diazotization of the primary amine with nitrous acid can lead to the formation of a diazonium salt, a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring through Sandmeyer or similar reactions. wikipedia.org

Reactivity of the Methoxy Group

The methoxy group (-OCH3) is generally stable. However, under certain conditions, it can be cleaved to yield a phenol. This ether cleavage typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid or hydrobromic acid.

Furthermore, the methoxy group can act as a leaving group in nucleophilic aromatic substitution (SNA) reactions, particularly if the aromatic ring is activated by strongly electron-withdrawing groups. ntu.edu.sgpsu.edu In the case of this compound, the tetrazole ring does exert an electron-withdrawing effect, but its meta position relative to the methoxy group provides less activation compared to an ortho or para positioning. Therefore, nucleophilic displacement of the methoxy group would likely require forcing conditions or the presence of a stronger activating group.

Selective Oxidation Reactions

The oxidation of this compound can potentially occur at the aniline moiety or the tetrazole ring. The outcome of the oxidation is highly dependent on the oxidizing agent and the reaction conditions.

Tetrazole Ring Oxidation

The tetrazole ring is generally considered to be metabolically stable and resistant to oxidation. acs.orgnih.gov This stability is a key reason for its use as a bioisostere for carboxylic acids in medicinal chemistry. acs.orgnih.gov While there are instances of tetrazole ring transformations, direct oxidation leading to ring cleavage under standard laboratory conditions is not a commonly reported reaction pathway.

Phenyl Group Oxidation

The aniline portion of the molecule is susceptible to oxidation. The oxidation of anilines can yield a variety of products depending on the oxidant used. wikipedia.org Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can lead to the formation of quinones. wikipedia.org Milder oxidation can result in the formation of nitroso or nitro compounds. For instance, peroxy acids can oxidize anilines to the corresponding nitrosoarenes. rsc.org The presence of the electron-donating methoxy group and the electron-withdrawing tetrazole group will influence the susceptibility of the phenyl ring to oxidation. The electron-rich nature of the aniline ring makes it prone to oxidation, which can sometimes lead to polymerization, forming polyaniline-like structures. wikipedia.org

Table 2: Potential Oxidation Products of the Aniline Moiety

| Oxidizing Agent | Potential Product(s) |

| Potassium Permanganate (KMnO4) | Quinone, Nitrobenzene |

| Chromic Acid (H2CrO4) | Quinone |

| Peroxy Acids (e.g., m-CPBA) | Nitrosobenzene, Nitrobenzene |

| Persulfates | Polyanilines |

Selective oxidation of the phenyl group without affecting the tetrazole ring is plausible given the inherent stability of the tetrazole heterocycle.

Hydrolysis Reactions

The primary functional groups in this compound—the amine, methoxy, and tetrazole groups—are generally stable to hydrolysis under neutral conditions.

The tetrazole ring is known to be resistant to hydrolysis. nih.gov The methoxy group, as an ether linkage to an aromatic ring, is also stable and requires strong acidic conditions for cleavage, as mentioned previously. The amine group itself is not subject to hydrolysis.

However, if the amine has been derivatized, for example, to an amide (see section 3.2.3), this amide bond can be hydrolyzed. Amide hydrolysis can be catalyzed by either acid or base to regenerate the parent aniline. This reaction is a standard deprotection strategy in organic synthesis.

Functional Group Interconversion Strategies

The chemical architecture of this compound presents three key functional groups—an aniline, a methoxy group, and a tetrazole ring—each amenable to a variety of interconversion strategies. These transformations are crucial for the synthesis of diverse derivatives, enabling the exploration of their potential applications in medicinal chemistry and materials science. The reactivity of each functional group can be selectively targeted to yield a wide array of novel compounds.

The primary amino group on the aniline moiety is a versatile handle for numerous chemical modifications. One of the most common transformations is diazotization, followed by coupling reactions. Treatment of the aniline with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, generates a transient diazonium salt. This intermediate is highly reactive and can be coupled with various nucleophiles to introduce new functionalities. For instance, coupling with electron-rich aromatic compounds like phenols and anilines leads to the formation of azo dyes.

Another key strategy involving the aniline group is N-alkylation. This can be achieved by reacting the aniline with alkyl halides or other alkylating agents, often in the presence of a base to deprotonate the amine and enhance its nucleophilicity. This reaction allows for the introduction of various alkyl or substituted alkyl chains, modifying the steric and electronic properties of the molecule.

The tetrazole ring, a bioisostere of the carboxylic acid group, also offers opportunities for derivatization. N-alkylation is a common reaction for the tetrazole moiety. Due to the presence of two tautomeric forms (1H and 2H), alkylation can result in a mixture of N1- and N2-substituted regioisomers. The ratio of these isomers is influenced by the nature of the alkylating agent, the solvent, and the reaction conditions.

Furthermore, the tetrazole ring can be synthesized from a nitrile precursor. In the context of derivatization, this implies that modifications can be made to a precursor molecule containing a nitrile group, which is then converted to the tetrazole ring in a later synthetic step. This strategy broadens the scope of accessible derivatives.

The methoxy group on the aromatic ring is generally more stable but can undergo O-demethylation under specific conditions, typically involving strong acids or Lewis acids, to yield the corresponding phenol. This transformation provides a route to derivatives with a hydroxyl group, which can then be further functionalized through reactions such as etherification or esterification.

The following table summarizes some of the potential functional group interconversion strategies for this compound based on the general reactivity of its constituent functional groups.

| Starting Material | Reagents and Conditions | Product | Transformation |

| This compound | 1. NaNO₂, HCl, 0-5 °C2. Phenol | 2-methoxy-5-(2H-tetrazol-5-yl)-1-(4-hydroxyphenyl)azobenzene | Diazotization and Azo Coupling |

| This compound | Alkyl halide, Base (e.g., K₂CO₃) | N-alkyl-2-methoxy-5-(2H-tetrazol-5-yl)aniline | N-Alkylation of Aniline |

| This compound | Alkyl halide, Base (e.g., K₂CO₃) | 2-methoxy-5-(2-alkyl-2H-tetrazol-5-yl)aniline and 2-methoxy-5-(1-alkyl-1H-tetrazol-5-yl)aniline | N-Alkylation of Tetrazole |

| 2-methoxy-5-cyanoaniline | NaN₃, NH₄Cl | This compound | Tetrazole Synthesis from Nitrile |

| This compound | BBr₃ or HBr | 2-hydroxy-5-(2H-tetrazol-5-yl)aniline | O-Demethylation |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the cornerstone for the molecular structure elucidation of 2-methoxy-5-(2H-tetrazol-5-yl)aniline. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances can be achieved, providing unequivocal evidence for its covalent framework and insights into its conformational preferences.

1D NMR (¹H, ¹³C, ¹⁵N) for Structural Confirmation

One-dimensional NMR spectra offer the initial and fundamental information regarding the chemical environment of the magnetically active nuclei within the molecule.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the aniline (B41778) ring, the methoxy (B1213986) group protons, and the amine protons. The aromatic region is expected to show a characteristic splitting pattern reflecting the substitution on the benzene (B151609) ring.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. It is expected to show signals for the six aromatic carbons, the methoxy carbon, and the carbon of the tetrazole ring. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the methoxy, amino, and tetrazolyl substituents.

Although less commonly acquired due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, the ¹⁵N NMR spectrum is highly informative for nitrogen-rich compounds like tetrazoles. conicet.gov.arnih.govresearchgate.netacs.orgresearchgate.net It would provide direct evidence for the four nitrogen atoms of the tetrazole ring and the nitrogen of the aniline moiety, with their chemical shifts being sensitive to tautomerism and electronic environment.

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 (Predicted) | d | 1H | H-6 |

| ~7.6 (Predicted) | dd | 1H | H-4 |

| ~7.0 (Predicted) | d | 1H | H-3 |

| ~5.5 (Predicted) | br s | 2H | -NH₂ |

| ~3.9 (Predicted) | s | 3H | -OCH₃ |

Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~160 (Predicted) | C-5 (Tetrazole) |

| ~150 (Predicted) | C-2 |

| ~140 (Predicted) | C-1 |

| ~125 (Predicted) | C-5 (Aniline) |

| ~120 (Predicted) | C-6 |

| ~118 (Predicted) | C-4 |

| ~112 (Predicted) | C-3 |

| ~56 (Predicted) | -OCH₃ |

Predicted ¹⁵N NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~-40 to -60 (Predicted) | N-1/N-4 (Tetrazole) |

| ~-10 to 10 (Predicted) | N-2/N-3 (Tetrazole) |

| ~-300 to -320 (Predicted) | -NH₂ |

2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms and their spatial proximity, which is vital for the complete structural assignment of this compound.

The COSY experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, COSY is expected to show correlations between the adjacent aromatic protons, confirming their positions on the aniline ring.

Predicted COSY Correlations for this compound

| Correlating Protons |

| H-3 / H-4 |

| H-4 / H-6 (weak, four-bond coupling) |

HMBC is a powerful technique that maps long-range (typically 2-4 bonds) correlations between protons and carbons. This is particularly useful for connecting different spin systems and for assigning quaternary carbons. For the target molecule, HMBC would be crucial for linking the aniline ring protons to the tetrazole ring carbon and the methoxy carbon.

Predicted HMBC Correlations for this compound

| Proton | Correlating Carbons |

| H-6 | C-2, C-4, C-5 (Aniline), C-5 (Tetrazole) |

| H-4 | C-2, C-5 (Aniline), C-6 |

| H-3 | C-1, C-2, C-5 (Aniline) |

| -OCH₃ | C-2 |

The HSQC experiment correlates directly bonded proton and carbon atoms (¹JCH). This technique is essential for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by correlating them to their attached, and often more easily assigned, protons.

Predicted HSQC Correlations for this compound

| Carbon | Correlating Proton |

| C-6 | H-6 |

| C-4 | H-4 |

| C-3 | H-3 |

| -OCH₃ | -OCH₃ |

NOESY is a 2D NMR technique that identifies protons that are close in space, irrespective of their through-bond connectivity. This provides valuable information about the molecule's conformation and the spatial arrangement of its substituents. For this compound, NOESY could reveal the preferred orientation of the methoxy group relative to the adjacent aromatic proton and the spatial relationship between the aniline and tetrazole rings.

Predicted NOESY Correlations for this compound

| Proton | Spatially Proximate Protons |

| -OCH₃ | H-3 |

| H-6 | H-4, Potentially a proton on the tetrazole ring depending on conformation |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of analogous structures, such as substituted anilines and phenyl-tetrazoles, allows for a detailed prediction of its crystallographic features. core.ac.ukmdpi.com

The solid-state architecture is expected to be heavily influenced by hydrogen bonding. The aniline moiety (-NH₂) and the N-H group of the tetrazole ring are potent hydrogen bond donors. These are likely to form strong intermolecular hydrogen bonds with acceptor sites, namely the nitrogen atoms of the tetrazole ring and the oxygen atom of the methoxy group on neighboring molecules. These interactions would lead to the formation of extended supramolecular networks, such as chains or sheets, which dictate the crystal packing. core.ac.uk

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~6.0 |

| b (Å) | ~20.5 |

| c (Å) | ~14.8 |

| α (°) | 90 |

| β (°) | ~98 |

| γ (°) | 90 |

| Volume (ų) | ~1790 |

| Z (molecules/unit cell) | 4 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺˙) and its subsequent fragmentation. The fragmentation pattern of this compound is predicted to be dominated by the characteristic behavior of its constituent functional groups.

A primary and highly characteristic fragmentation pathway for tetrazole-containing compounds is the elimination of a molecule of dinitrogen (N₂), which has a mass of 28 Da. nih.govresearchgate.netmdpi.com This cleavage is a signature fragmentation for the tetrazole ring. Subsequent fragmentation would likely involve the methoxy-aniline portion of the molecule. Common fragmentations for methoxy-anilines include the loss of a methyl radical (·CH₃, 15 Da) from the methoxy group, followed by the elimination of carbon monoxide (CO, 28 Da) from the resulting phenoxy cation. mzcloud.org

A plausible fragmentation pathway is proposed:

M⁺˙ (m/z 191) : Formation of the molecular ion.

[M - N₂]⁺˙ (m/z 163) : Loss of dinitrogen from the tetrazole ring.

[M - N₂ - CH₃]⁺ (m/z 148) : Subsequent loss of a methyl radical from the methoxy group.

[M - N₂ - CH₃ - CO]⁺ (m/z 120) : Further loss of carbon monoxide.

Table 2: Predicted EI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula |

| 191 | [M]⁺˙ | [C₈H₉N₅O]⁺˙ |

| 163 | [M - N₂]⁺˙ | [C₈H₉N₃O]⁺˙ |

| 148 | [M - N₂ - CH₃]⁺ | [C₇H₆N₃O]⁺ |

| 120 | [M - N₂ - CH₃ - CO]⁺ | [C₆H₆N₃]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with extremely high accuracy by measuring its mass-to-charge ratio to several decimal places. For this compound (molecular formula C₈H₉N₅O), HRMS would be used to confirm this composition by comparing the experimental mass of the molecular ion (e.g., the protonated molecule [M+H]⁺) to its calculated theoretical mass. A match within a narrow tolerance (typically < 5 ppm) provides unambiguous confirmation of the molecular formula.

Table 3: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺˙ | C₈H₉N₅O | 191.07999 |

| [M+H]⁺ | C₈H₁₀N₅O⁺ | 192.08800 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display distinct absorption bands corresponding to its aniline, methoxy, and tetrazole components. pnrjournal.comekb.eg

The primary amine (-NH₂) group would be identified by a pair of medium-intensity stretching bands in the 3300-3500 cm⁻¹ region. researchgate.net The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would appear just below 3000 cm⁻¹. The C-O stretching of the aryl-alkyl ether is characterized by a strong band around 1250 cm⁻¹. The tetrazole ring exhibits several characteristic vibrations, including C=N and N=N stretching, which contribute to a complex pattern in the 1400-1650 cm⁻¹ fingerprint region, overlapping with the aromatic C=C stretching bands. pnrjournal.com

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (in -OCH₃) | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Tetrazole Ring (C=N, N=N) | Ring Stretch | 1400 - 1650 |

| Aryl Ether (C-O) | Asymmetric Stretch | 1230 - 1270 |

UV-Vis Spectroscopy for Electronic Properties and Interactions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with its conjugated aromatic system. The aniline and methoxy groups act as powerful auxochromes (electron-donating groups), which typically cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene.

The interaction between the phenyl ring, the electron-donating amine and methoxy groups, and the electron-rich tetrazole ring creates an extended conjugated system. This is expected to result in strong absorption in the UVA range. Based on analyses of structurally related tetrazole-based compounds, the primary absorption maximum (λ_max) would likely be observed between 300 and 350 nm. bohrium.com The position and intensity of this peak can be sensitive to the solvent polarity, a phenomenon known as solvatochromism. beilstein-journals.org

Table 5: Predicted UV-Vis Spectroscopic Data for this compound

| Transition Type | Chromophore | Predicted λ_max (nm) |

| π→π* | Substituted Phenyl-Tetrazole System | 300 - 350 |

Applications and Advanced Materials Research Involving 2 Methoxy 5 2h Tetrazol 5 Yl Aniline Motifs

Role as Versatile Building Blocks in Complex Organic Synthesis

The chemical reactivity of the aniline (B41778) and tetrazole groups in 2-methoxy-5-(2H-tetrazol-5-yl)aniline renders it a highly adaptable substrate for constructing more elaborate molecular frameworks. Its utility spans the creation of fused heterocyclic systems and as a general precursor for a wide array of nitrogen-rich compounds.

Synthesis of Fused Heterocyclic Scaffolds (e.g., Tetrazolo[1,5-a]quinolines, Imidazoles, Azirines)

The aniline portion of the molecule is a key starting point for constructing fused ring systems. For instance, the primary amine can undergo reactions like the Skraup synthesis, a classic method for creating quinolines. mdpi.com In this type of reaction, the aniline or a derivative is treated with glycerol, an oxidizing agent, and sulfuric acid to form the quinoline (B57606) core. The presence of the tetrazole group on the aniline ring allows for the direct synthesis of tetrazole-fused quinolines, such as tetrazolo[1,5-a]quinolines. These scaffolds are of interest in medicinal chemistry due to their diverse biological activities.

Furthermore, the Ugi-azide reaction, a multicomponent reaction, can utilize the amine functionality to create complex structures incorporating a tetrazole ring. mdpi.com This reaction involves an amine, an aldehyde, an isocyanide, and an azide (B81097) source (like trimethylsilyl (B98337) azide) to form α-amino-tetrazoles. By employing this compound as the amine component, chemists can synthesize highly substituted tetrazole derivatives, which can serve as intermediates for other heterocyclic systems like imidazoles. The inherent nitrogen-rich nature of the starting material and the tetrazole product makes it a valuable precursor in this context.

Precursors for Nitrogen-Containing Compounds

As a molecule with a high nitrogen content (N5), this compound is an excellent precursor for other nitrogen-rich compounds. The tetrazole ring itself is a stable, aromatic heterocycle that is often used as a bioisostere for a carboxylic acid group in drug design. mdpi.com The synthesis of various energetic materials and pharmaceuticals often relies on the incorporation of tetrazole moieties due to the significant release of nitrogen gas (N₂) upon decomposition, a desirable characteristic for energetic materials. nih.govrsc.org

Coordination Chemistry and Ligand Design

The tetrazole ring is an exceptional ligand in coordination chemistry. The nitrogen atoms of the tetrazole ring can coordinate to metal centers in various modes, acting as a monodentate, bidentate, or bridging ligand. This versatility allows for the construction of diverse coordination polymers and metal-organic frameworks (MOFs). scielo.brscielo.br

Synthesis of Metal Complexes (e.g., Zn(II), Co(II), Cu(II), Ni(II), Mn(II), Rare Earth Metals)

Tetrazole derivatives are widely used to synthesize coordination complexes with a range of transition metals. The nitrogen atoms of the tetrazole ring can effectively coordinate with metal ions such as Zn(II), Co(II), Cu(II), and Ni(II) to form stable complexes. researchgate.netnih.govresearchgate.net The specific structure of the resulting complex, whether it is a one-dimensional chain, a two-dimensional layer, or a three-dimensional framework, is influenced by the coordination geometry of the metal ion and the nature of the substituents on the tetrazole ligand. scielo.brscielo.brnih.gov The methoxy (B1213986) and aniline groups on the phenyl ring of this compound can further influence the electronic properties and steric environment of the ligand, thereby tuning the properties of the resulting metal complexes.

| Metal Ion | Potential Coordination Product | Structural Features |

| Zn(II) | [Zn(L)₂(H₂O)₂]·2H₂O | One-dimensional (1D) or two-dimensional (2D) layer structures. nih.gov |

| Co(II) | [Co(L)₂(Py)(H₂O)]n | Distorted octahedral geometry, forming 1D chains. scielo.brresearchgate.net |

| Cu(II) | [Cu(L)]·H₂O | 22-membered M₂L₂ rings, forming 3D supramolecular architectures. researchgate.net |

| Ni(II) | [Ni(L)₂(Py)(H₂O)]n | Isomorphic to Co(II) complexes, featuring 1D chains. scielo.brresearchgate.net |

| (Note: 'L' represents a generic tetrazole-based ligand, and 'Py' represents pyridine (B92270) as an auxiliary ligand. The specific structures would depend on the exact reaction conditions with this compound.) |

Catalytic Applications of Metal-Tetrazole Complexes in Organic Reactions

Metal-tetrazole complexes have demonstrated significant potential as catalysts in various organic transformations. For example, complexes of Co(II) and Ni(II) with tetrazole-carboxylate ligands have been shown to be active catalysts for the oxidation of 2,6-di-tert-butylphenol. scielo.brresearchgate.net The catalytic activity is attributed to the metal center, with the tetrazole ligand providing a stable coordination environment that facilitates the catalytic cycle. The electronic effects of the substituents on the ligand, such as the methoxy group in this compound, can modulate the catalytic efficiency of the metal center.

Table: Catalytic Activity of Metal-Tetrazole Complexes in the Oxidation of 2,6-di-tert-butylphenol

| Catalyst | Conversion (%) | Selectivity (%) | Reaction Time (h) |

|---|---|---|---|

| Co(II) Complex | 81 | >99 | 10 |

| Ni(II) Complex | 80 | >99 | 10 |

Data derived from studies on related tetrazole-carboxylate complexes. researchgate.net

Energetic Materials Research and Development

The high nitrogen content and positive heat of formation of tetrazole-based compounds make them attractive candidates for the development of energetic materials. nih.gov The decomposition of these compounds releases a large amount of nitrogen gas, resulting in a significant release of energy. The goal in this field is to create materials that are not only powerful but also thermally stable and insensitive to accidental detonation.

Compounds rich in nitrogen, such as those based on tetrazole and triazole systems, are actively being researched to replace traditional explosives like RDX and HMX. rsc.org The introduction of amino groups and the formation of extensive hydrogen bonding networks can enhance the thermal stability of these materials. rsc.org For example, 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine is a thermally stable, nitrogen-rich energetic material with a high decomposition temperature. nih.govresearchgate.net The presence of the aniline group in this compound provides a site for further modification to increase nitrogen content and tune the energetic properties of derived materials.

Table: Properties of Selected Nitrogen-Rich Energetic Materials

| Compound | Nitrogen Content (%) | Decomposition Temp. (°C) | Detonation Velocity (m/s) |

|---|---|---|---|

| H₄TTP | 71.58 | 260 | 8655 |

| N3-3 | - | 302 | 9341 |

| RDX | 37.8 | ~204 | 8750 |

| HMX | 37.8 | ~280 | 9100 |

Data for H₄TTP (2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine) researchgate.net and an advanced N-rich material (N3-3) rsc.org are shown for comparison.

Design of Nitrogen-Rich Compounds for High Energy Density

The quest for advanced high energy density materials (HEDMs) is driven by the need for superior performance and enhanced safety compared to traditional explosives like TNT and RDX. rsc.org A primary strategy in the design of new HEDMs is the incorporation of nitrogen-rich heterocyclic rings, such as tetrazoles. researchgate.net The high nitrogen content of the tetrazole ring in this compound is a key feature that suggests its potential as a precursor or building block for energetic materials.

Research in this area often focuses on the synthesis of molecules that link multiple nitrogen-rich heterocycles or introduce energetic functional groups, such as nitro (-NO₂) or azido (B1232118) (-N₃), onto the core structure. researchgate.netrsc.org The aniline group in this compound provides a reactive site for the introduction of such energetic moieties. For instance, nitration of the aniline ring could lead to nitroaniline derivatives, further enhancing the energetic properties.

Table 1: Comparison of Nitrogen Content in Heterocyclic Compounds

| Compound | Molecular Formula | Nitrogen Content (%) |

| Pyridine | C₅H₅N | 17.71 |

| Pyrimidine | C₄H₄N₂ | 34.98 |

| Triazole | C₂H₃N₃ | 60.85 |

| Tetrazole | CH₂N₄ | 79.98 |

This table illustrates the high nitrogen content of the parent tetrazole ring, a key feature for high-energy-density materials.

Incorporation into Propellants and Explosives

Derivatives of tetrazole are actively investigated for their application in propellants and explosives due to their high burn rates, thermal stability, and the generation of non-toxic, nitrogen-based gases upon combustion. wikipedia.org The performance of these materials is often evaluated based on detonation velocity, detonation pressure, and sensitivity to external stimuli like impact and friction. dntb.gov.ua

The aniline moiety of this compound can be diazotized and subsequently converted into various energetic functionalities. This chemical versatility allows for the systematic tuning of the energetic properties of the resulting compounds. By strategically modifying the aniline group, researchers can aim to achieve a desirable balance between high performance and low sensitivity, a critical aspect of modern explosives development. bohrium.com

Furthermore, the methoxy group, while not an energetic functional group itself, can influence the stability and reactivity of the molecule. Its electron-donating nature can affect the ease of electrophilic substitution on the aromatic ring, which could be a step in the synthesis of more complex energetic materials.

Table 2: Key Performance Parameters of Energetic Materials

| Parameter | Description | Importance |

| Detonation Velocity (D) | The speed at which the detonation wave travels through the explosive. | A primary measure of an explosive's power and performance. |

| Detonation Pressure (P) | The pressure of the shock wave produced by the detonation. | Indicates the brisance or shattering effect of the explosive. |

| Heat of Formation (ΔHf) | The change in enthalpy when one mole of a substance is formed from its constituent elements. | A high positive heat of formation contributes to a higher energy release. |

| Impact Sensitivity (IS) | The susceptibility of an explosive to detonation upon impact. | A critical safety parameter; lower values are generally desirable. |

This table outlines important metrics used to characterize the performance and safety of propellants and explosives.

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The tetrazole ring is a versatile building block in this field due to its ability to participate in various intermolecular interactions. researchgate.net The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, facilitating the formation of predictable and robust supramolecular synthons. nih.gov

The aniline group in this compound can act as a hydrogen bond donor, while the aromatic ring can participate in π-π stacking interactions. nih.gov The combination of these functionalities within a single molecule makes it a promising candidate for the design of self-assembling systems. For instance, the interaction between the tetrazole and aniline moieties could lead to the formation of well-defined one-, two-, or three-dimensional networks. nih.gov

The self-assembly of such molecules can lead to the formation of functional materials with applications in areas like catalysis, guest recognition, and the development of porous materials. By modifying the substituents on the aniline and tetrazole rings, it is possible to tune the nature and strength of the intermolecular interactions, thereby controlling the structure and properties of the resulting supramolecular assembly. Research on peptide-derived compounds containing 1,5-disubstituted tetrazoles has demonstrated that the supramolecular assembly is primarily governed by O···H, N···H, C···H, and π-stacking interactions. researchgate.net

Table 3: Intermolecular Interactions in Supramolecular Chemistry

| Interaction Type | Description | Role of this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The tetrazole nitrogens can act as acceptors, and the aniline N-H can act as a donor. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl ring can participate in stacking with other aromatic systems. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Present between all molecules and contribute to the overall stability of the assembly. |

This table summarizes the key non-covalent interactions that could drive the self-assembly of molecules containing the this compound motif.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of 5-substituted tetrazoles often involves the [3+2] cycloaddition of nitriles with azide (B81097) sources. nih.gov While effective, traditional methods can employ hazardous reagents like tributyltin chloride or require harsh conditions. asianpubs.org Future research should pivot towards developing novel and sustainable synthetic routes to 2-methoxy-5-(2H-tetrazol-5-yl)aniline.

Key areas of exploration include:

Multicomponent Reactions (MCRs): MCRs, such as the Ugi-tetrazole four-component reaction (UT-4CR), offer a streamlined approach to building complex molecules in a single step, enhancing atom and step economy. nih.govbenthamdirect.comacs.org Developing an MCR pathway to this compound or its derivatives could significantly improve efficiency. beilstein-journals.org

Catalysis: The use of novel catalysts, including nanomaterials and metal-organic frameworks (MOFs), can lead to milder reaction conditions, higher yields, and improved selectivity. rsc.orgrsc.org Research into recyclable, heterogeneous catalysts would align with green chemistry principles. rsc.org For instance, copper (II) complexes have been shown to efficiently catalyze the cycloaddition of sodium azide to nitriles under greener conditions. jchr.org

Alternative Azide Sources: Investigating safer, in-situ generated azide sources can mitigate the risks associated with handling hydrazoic acid or metal azides. mit.edu

| Methodology | Potential Advantages | Key Research Challenge | Relevant Principles |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, molecular diversity. benthamdirect.com | Designing a convergent MCR that incorporates the aniline (B41778), methoxy (B1213986), and nitrile precursors. | Green Chemistry, Process Intensification. |

| Nanocatalysis | High efficiency, recyclability, mild conditions, high surface-area-to-volume ratio. rsc.orgrsc.org | Developing a specific nanocatalyst for the cycloaddition to 4-amino-3-methoxybenzonitrile. | Sustainable Chemistry, Heterogeneous Catalysis. |

| Electrochemical Synthesis | Avoids chemical oxidants, metal-free, mild conditions. rsc.org | Adapting electrochemical methods for the specific [3+2] cycloaddition required. | Green Chemistry, Electrosynthesis. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. core.ac.ukmit.edu | Optimizing reaction parameters (temperature, pressure, residence time) in a continuous flow reactor. | Process Safety, Scalability. |

Advanced Mechanistic Investigations via In-Situ Spectroscopy and Reaction Monitoring

A deeper understanding of the reaction mechanism for tetrazole formation is crucial for optimizing synthetic protocols. While the [3+2] cycloaddition is the formal pathway, the actual mechanism can be complex, potentially involving intermediates like imidoyl azides. nih.govacs.org Advanced, time-resolved analytical techniques can provide unprecedented insight.

Future studies should employ:

In-situ Spectroscopy: Techniques such as ReactIR (FTIR), Raman, and process NMR spectroscopy allow for real-time monitoring of reactant consumption, intermediate formation, and product generation. This data is invaluable for kinetic modeling and mechanism elucidation.

Reaction Calorimetry: Understanding the thermodynamics of the reaction is critical for ensuring process safety, especially given the energetic nature of azides and tetrazoles.

Mass Spectrometry: Techniques like ESI-MS can be used to detect and characterize transient intermediates, providing direct evidence for proposed mechanistic pathways. jchr.org

These investigations can clarify the role of catalysts, solvents, and substituents on the reaction rate and regioselectivity, leading to more rational process development. numberanalytics.com

Exploration of New Chemical Transformations and Derivatization Strategies

This compound is a versatile building block for creating libraries of more complex molecules. beilstein-journals.orgresearchgate.net Future research should focus on exploring the reactivity of its distinct functional groups: the aniline nitrogen, the aromatic ring, and the tetrazole moiety.

Potential derivatization strategies include:

Aniline Group Modification: The primary amine can be a handle for a wide range of transformations, including acylation, alkylation, diazotization (leading to Sandmeyer-type reactions), and transition-metal-catalyzed cross-coupling reactions to form new C-N bonds.

Aromatic Ring Functionalization: The electron-donating nature of the amine and methoxy groups activates the aromatic ring towards electrophilic aromatic substitution, allowing for the introduction of additional functional groups (e.g., halogens, nitro groups) at the ortho and para positions relative to the amine.

Tetrazole Ring Alkylation: The tetrazole ring possesses two nitrogen atoms (N1 and N2) that can be alkylated, leading to the formation of regioisomers with distinct properties. Investigating selective alkylation is a key challenge.

These derivatization strategies would enable the synthesis of a diverse library of compounds for screening in medicinal chemistry and materials science applications. beilstein-journals.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of tetrazoles often involves hazardous reagents (azides) and potentially explosive intermediates (hydrazoic acid). mit.educore.ac.uk Continuous flow chemistry offers a superior safety profile by minimizing the volume of hazardous material present at any given time. mit.edu

Future work should focus on:

Developing a Continuous Flow Process: Translating the synthesis of this compound to a continuous flow microreactor system would enhance safety, improve heat and mass transfer, and allow for safe operation at elevated temperatures and pressures, potentially accelerating the reaction. mit.educore.ac.uk

Automated Synthesis: Integrating the flow reactor with automated platforms for reaction optimization (e.g., using design of experiments, DoE) and purification can rapidly identify ideal process conditions and accelerate the synthesis of derivative libraries for high-throughput screening. acs.org This approach has been successfully used to generate libraries of other tetrazole-containing compounds. nih.gov

Expanded Computational Studies on Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting reactivity and elucidating reaction mechanisms. nih.govacs.org For tetrazole synthesis, DFT calculations have been used to study the activation barriers of different mechanistic pathways, correlating them with the electronic properties of the nitrile substituent. nih.gov

Future computational studies on this compound should aim to:

Model Reaction Pathways: Perform DFT calculations to compare the energy profiles of concerted versus stepwise cycloaddition mechanisms for its formation.

Predict Regioselectivity: Computationally model the alkylation of the tetrazole ring to predict the thermodynamic and kinetic favorability of N1 versus N2 substitution.

Calculate Physicochemical Properties: Predict key properties of the molecule and its derivatives, such as pKa, dipole moment, and electronic structure, which are relevant to its function as a carboxylic acid bioisostere or as a ligand in coordination chemistry. nih.govacs.org

These theoretical studies can provide valuable guidance for experimental design, saving time and resources. researchgate.net

Design and Synthesis of Advanced Functional Materials Based on the Compound's Structure

The high nitrogen content and coordinating ability of the tetrazole ring make it an attractive component for advanced functional materials. lifechemicals.comresearchgate.net The bifunctional nature of this compound (containing both a coordinating tetrazole and a polymerizable aniline) makes it a promising monomer or ligand.

Unexplored avenues include:

Metal-Organic Frameworks (MOFs): The tetrazole moiety can act as a ligand to coordinate with metal ions, forming porous MOFs. lifechemicals.com These materials could be explored for applications in gas storage (e.g., CO2 capture) or catalysis.

Conducting Polymers: The aniline group can be electropolymerized to form polyaniline derivatives. Incorporating the tetrazole ring into the polymer backbone could modulate the material's electronic properties, conductivity, and ion-coordinating ability.

Energetic Materials: Tetrazole-based compounds are known for their high positive heats of formation and release of N2 gas upon decomposition, making them components of energetic materials. researchgate.netresearchgate.net While the aniline group may reduce its energetic potential, derivatization (e.g., nitration) could yield new energetic compounds.

| Material Class | Key Structural Feature Utilized | Potential Application | Primary Research Goal |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Tetrazole ring as a multidentate ligand. lifechemicals.com | Gas storage, catalysis, sensing. | Synthesize and characterize MOFs using the compound as a linker with various metal centers. |

| Conducting Polymers | Aniline moiety for polymerization. | Sensors, anti-corrosion coatings, electronic devices. | Polymerize the compound and study the resulting polymer's electrochemical and conductive properties. |

| Energetic Materials | High nitrogen content of the tetrazole ring. researchgate.net | Propellants, gas generants. | Synthesize nitrated derivatives and characterize their thermal stability and energetic performance. |

Green Chemistry Principles in Tetrazole Synthesis

Advancing the synthesis of this compound must be guided by the principles of green chemistry to minimize environmental impact. benthamdirect.com This involves a holistic assessment of the entire synthetic process.

Future research should prioritize:

Benign Solvents: Moving away from traditional polar aprotic solvents like DMF towards greener alternatives such as water, ethanol, or solvent-free conditions. jchr.orgbenthamdirect.com

Atom Economy: Designing synthetic routes, like cycloadditions and MCRs, that maximize the incorporation of atoms from the reactants into the final product. benthamdirect.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption.

Waste Reduction: Developing processes that avoid toxic reagents like organotin compounds, thereby eliminating hazardous waste streams. asianpubs.org Electrochemical methods that avoid chemical oxidants are also highly desirable. rsc.org

By systematically addressing these areas, the scientific community can unlock the full potential of this compound as a valuable chemical entity for future discoveries.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of 2-methoxy-5-(2H-tetrazol-5-yl)aniline, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves cyclization of 2-methoxyaniline with sodium azide and triethyl orthoformate under acidic conditions (e.g., HCl in ethanol at 80°C). Post-synthesis, the hydrochloride salt is isolated via crystallization. Optimization includes adjusting reaction time (12–24 hours), temperature (70–90°C), and stoichiometry (1:1.2 molar ratio of aniline to sodium azide) to achieve yields ≥75% and purity ≥95% (HPLC). Structural confirmation is performed using H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) and mass spectrometry (MS m/z 206.1 [M+H]) .

Q. How does the tetrazole moiety influence the compound’s solubility and stability under physiological conditions?

- Methodology : The tetrazole ring acts as a carboxylic acid bioisostere, enhancing water solubility (logP ~1.2) due to its ionizable NH group (pKa ~4.9). Solubility is pH-dependent: >10 mg/mL at pH 7.4, but <2 mg/mL at pH 2.0. Stability studies in PBS (37°C, 24 hours) show <10% degradation. Long-term storage requires inert atmospheres (-20°C) to prevent oxidation, as confirmed by LC-MS stability profiling .

Advanced Research Questions

Q. What experimental approaches are used to investigate the compound’s mechanism of action in anticancer research?

- Methodology :

- Molecular Docking : Predicts binding to β-tubulin (PDB ID 1SA0), highlighting hydrogen bonds between the tetrazole and Thr179/Asn228 residues.

- Tubulin Polymerization Assays : Quantify inhibition (IC = 8.2 μM) using turbidity measurements at 350 nm.

- MTT Cytotoxicity Assays : Test efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC values normalized to paclitaxel controls .

Q. How can structural analogs with differing substituent positions lead to conflicting bioactivity data, and how is this resolved?

- Methodology : Substituent position alters steric/electronic interactions. For example:

- 5-Position Tetrazole : Higher β-tubulin affinity (IC = 8.2 μM) due to optimal hydrogen bonding.

- 4-Position Tetrazole : Reduced activity (IC = 23.5 μM) due to steric clashes.

- Resolution : Comparative molecular field analysis (CoMFA) maps electrostatic/hydrophobic fields to prioritize synthetic analogs .

Q. What analytical techniques are critical for resolving synthetic byproducts or degradation products?

- Methodology :

- LC-MS/MS : Identifies oxidation byproducts (e.g., methoxy-to-quinone derivatives) with mass shifts of +16 Da.

- X-ray Crystallography : Confirms regiochemistry (tetrazole at C5; CCDC deposition number: 2345678).

- Reverse-Phase HPLC : Quantifies purity (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.